molecular formula C12H15NO2 B1334507 2-(1,3-Benzodioxol-5-yl)piperidine CAS No. 383128-51-6

2-(1,3-Benzodioxol-5-yl)piperidine

Cat. No.: B1334507
CAS No.: 383128-51-6
M. Wt: 205.25 g/mol
InChI Key: UAGVRNQRAJIACI-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)piperidine is a chemical compound with the molecular formula C12H15NO2. It is a derivative of piperidine, a six-membered ring containing five methylene groups and one amine group. The compound features a benzodioxole moiety, which is a benzene ring fused with a dioxole ring. This structure imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

2-(1,3-Benzodioxol-5-yl)piperidine, also known as piperine, is a piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum) . It primarily targets multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and breast cancer resistance protein . These targets play crucial roles in various physiological activities like anti-asthmatic, anti-tumor immunomodulatory, cytoprotective, and hepatoprotective .

Mode of Action

Piperine interacts with its targets and induces changes in their function. For instance, it inhibits poly (ADP-ribose) polymerase activation, reduces pro-apoptotic Bax levels, and elevates Bcl-2 levels, showing its anti-apoptotic mechanism . It also acts as a phosphatidylinositor-3-kinase/Akt and induces apoptosis of breast cancer cells .

Biochemical Pathways

Piperine affects multiple biochemical pathways. It regulates signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in various physiological activities and disease conditions.

Pharmacokinetics

Piperine exhibits remarkable bioavailability enhancing abilities . It has a high degree of brain exposure with a Kp, brain of 0.95 and Kp, uu, brain of 1.10. It also shows high-BBB penetration potential with no interaction with efflux transporter .

Result of Action

The molecular and cellular effects of piperine’s action are significant. It shows remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties fit its appropriate use in pathological conditions of CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities .

Action Environment

The action, efficacy, and stability of piperine can be influenced by environmental factors. For instance, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place to avoid degradation . Furthermore, the activity among the piperidine amides increases with increasing substitution on the piperidine ring carbons, with ethyl substituted being more active than the methyl analogues .

Biochemical Analysis

Biochemical Properties

2-(1,3-Benzodioxol-5-yl)piperidine exhibits remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . It interacts with multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and others . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce lipid peroxidation and stimulate glutathione levels in the striatum of rats, indicating its antioxidant effect .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to regulate multiple signaling molecules . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been shown to have a high degree of brain exposure, suggesting efficient brain uptake due to its very limited liver metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, intratumoral administration of this compound into fully developed tumors strongly inhibited the growth of TNBC (MDAMB-468 cells) xenografts in NOD/SCID mice .

Metabolic Pathways

It has been suggested that it has the ability to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs .

Transport and Distribution

It has been shown to have a high degree of brain exposure, suggesting efficient brain uptake due to its very limited liver metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)piperidine typically involves the reaction of piperidine with 1,3-benzodioxole derivatives. One common method is the nucleophilic substitution reaction where piperidine reacts with 1,3-benzodioxole-5-carboxylic acid or its derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzodioxole derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

2-(1,3-Benzodioxol-5-yl)piperidine can be compared with other similar compounds, such as:

    Piperine: A naturally occurring alkaloid found in black pepper, known for its bioavailability-enhancing properties.

    Chavicine: An isomer of piperine, found in black pepper, with similar biological activities.

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole moieties, used in various chemical and biological applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGVRNQRAJIACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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